Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-bromophenyl group. A thioacetyl linker bridges the pyrimidinone ring to a piperazine moiety, which is further esterified with an ethyl carboxylate group at position 1 (Figure 1). The 4-bromophenyl substituent enhances lipophilicity and may influence receptor binding, while the thioether linkage contributes to metabolic stability.
For example, thienopyrimidinone cores are often synthesized via cyclocondensation of thiourea derivatives with β-keto esters . The thioacetyl-piperazine linkage may be introduced via nucleophilic substitution or SN2 reactions, as seen in sulfur-containing ethyl piperazine syntheses (e.g., using chlorosulfonylbenzoic acid or disulfide intermediates) . Ethyl carboxylation of piperazine is typically achieved via esterification with ethyl chloroformate .
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O4S2/c1-2-30-21(29)25-10-8-24(9-11-25)17(27)13-32-20-23-16-7-12-31-18(16)19(28)26(20)15-5-3-14(22)4-6-15/h3-6H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFUOVLAJCUZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 486.32 g/mol. Its structure features several functional groups that are believed to contribute to its biological activity, including a piperazine ring, thieno[3,2-d]pyrimidine moiety, and a bromophenyl substituent.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing thieno[3,2-d]pyrimidine rings have been shown to inhibit cancer cell proliferation in various assays. In particular:
- Case Study : A derivative with a similar scaffold was tested against multiple human cancer cell lines (e.g., Mia PaCa-2 and PANC-1). Results showed IC50 values ranging from 10 to 1314 nM for GSK-3β inhibition, indicating potential as an antitumor agent .
Antimicrobial Activity
Compounds structurally related to this compound have demonstrated antimicrobial properties against various pathogens:
- Staphylococcus aureus
- Candida albicans
- Escherichia coli
These studies utilized disk diffusion methods to evaluate antimicrobial efficacy .
The proposed mechanism of action for compounds in this class often involves the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation. For example:
- GSK-3β Inhibition : Compounds targeting GSK-3β have been shown to disrupt signaling pathways involved in cell cycle regulation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:
- The presence of the thieno[3,2-d]pyrimidine core is essential for maintaining antitumor activity.
- Substituents on the piperazine ring can modulate potency and selectivity against different cancer cell lines.
A detailed SAR analysis shows that smaller substituents enhance activity while larger groups may hinder it .
Data Tables
| Compound | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| Compound A | 10 | GSK-3β | Antitumor |
| Compound B | 1314 | GSK-3β | Antitumor |
| Compound C | - | Staphylococcus aureus | Antimicrobial |
| Compound D | - | Candida albicans | Antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl Piperazine Derivatives
Key Comparison Points:
Structural Complexity and Heterocyclic Cores: The target compound’s thienopyrimidinone core distinguishes it from simpler piperazine derivatives (e.g., CAS 1202770-39-5) and benzazole-based hydroxamates . Thienopyrimidinones are privileged scaffolds in kinase inhibitors, whereas thiazolopyrimidines (as in ) are less common but explored for anticancer activity.
Sulfur-Containing Linkages :
- The thioacetyl group in the target compound contrasts with sulfonamide (e.g., 6a-d in ) or disulfide linkages (e.g., K-604 derivatives ). Thioethers generally exhibit greater metabolic stability than sulfonamides but may reduce solubility.
Substituent Effects :
- The 4-bromophenyl group enhances lipophilicity compared to chlorophenyl (CAS 1202770-39-5) or hydroxyphenyl (AD-1211) substituents. Bromine’s electron-withdrawing nature may influence electronic interactions in target binding .
Synthetic Accessibility :
- The target compound likely requires more complex synthesis than CAS 1202770-39-5 (simple nucleophilic substitution) but is less labor-intensive than AD-1211 (stereoselective alkylation) . Piperazine functionalization via SN2 reactions (as in ) is underutilized but promising for scalability.
For example, hydroxamic acid derivatives (e.g., 8a-d) are established HDAC inhibitors , whereas AD-1211 exhibits opioid receptor modulation .
Table 2: Physicochemical Properties (Predicted)
Research Findings and Implications
- Synthetic Challenges : The thioacetyl-piperazine linkage in the target compound may require optimized conditions to avoid side reactions (e.g., oxidation to sulfonamides). Methods from using disulfides and TMSCN could be adapted.
- Biological Potential: The combination of a bromophenyl group and thienopyrimidinone core aligns with kinase inhibitor pharmacophores (e.g., imatinib analogs). Comparative studies with ’s thiazolopyrimidine could clarify heterocycle-specific effects.
- Pharmacokinetics : High lipophilicity (LogP ~4.2) may limit bioavailability, necessitating formulation adjustments or prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
